molecular formula C24H19N5O B2863376 N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide CAS No. 2034488-20-3

N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide

Cat. No.: B2863376
CAS No.: 2034488-20-3
M. Wt: 393.45
InChI Key: WKRMQHYHKYBLQY-UHFFFAOYSA-N
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Description

N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide is a complex organic compound that features a unique structure combining imidazo[1,2-a]pyridine, phenyl, and pyrazole moieties

Scientific Research Applications

N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Future Directions

The future directions for “N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide” and similar compounds likely involve further exploration of their medicinal properties and potential applications. The development of more efficient synthesis methods, particularly considering today’s environmental concerns combined with economic aspects, is also an important area of future research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common route starts with the preparation of the imidazo[1,2-a]pyridine core, which is then coupled with a phenyl group through a palladium-catalyzed cross-coupling reaction. The pyrazole ring is introduced via a cyclization reaction, and the final carboxamide group is formed through an amidation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to ensure efficient synthesis. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-1H-pyrazole-4-carboxamide
  • N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-5-methyl-1H-pyrazole-4-carboxamide
  • N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-5-methyl-1-phenyl-1H-pyrazole-3-carboxamide

Uniqueness

N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)-5-methyl-1-phenylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N5O/c1-17-20(15-25-29(17)18-9-3-2-4-10-18)24(30)27-21-12-6-5-11-19(21)22-16-28-14-8-7-13-23(28)26-22/h2-16H,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKRMQHYHKYBLQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)NC3=CC=CC=C3C4=CN5C=CC=CC5=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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